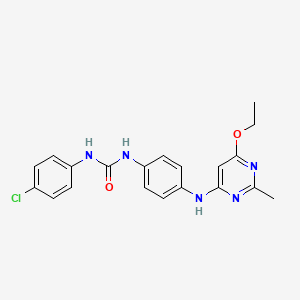

1-(4-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-8-10-17(11-9-15)26-20(27)25-16-6-4-14(21)5-7-16/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQUINVCZJEWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea , with the molecular formula and a molecular weight of approximately 397.86 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through selective substitutions and coupling reactions. The structural framework consists of a urea moiety that is crucial for its biological activity, particularly in targeting specific proteins involved in disease pathways.

Chemical Structure

The compound features:

- A chlorophenyl group that enhances lipophilicity.

- A pyrimidine derivative that may contribute to its interaction with biological targets.

The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For instance, derivatives of this compound showed IC50 values comparable to established anticancer agents like Sorafenib.

| Compound | IC50 (A549) | IC50 (HCT116) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl)urea | 2.39 ± 0.10 μM | 3.90 ± 0.33 μM |

| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |

These results indicate that the compound could serve as a potential lead for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and proliferation. Molecular docking studies suggest that the urea structure can form hydrogen bonds with amino acid residues in target proteins such as BRAF, which is implicated in various cancers .

Study on Antiproliferative Activity

A comprehensive study evaluated a series of diaryl urea derivatives for their antiproliferative activity against multiple cancer cell lines. The study found that modifications to the pyrimidine moiety significantly influenced the potency of these compounds. The most active derivatives exhibited IC50 values below 5 μM across several tested lines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is C19H22ClN5O2. The compound features a urea linkage, a chlorophenyl group, and a pyrimidine derivative, which contribute to its biological activity.

Research indicates that this compound exhibits various biological activities, particularly in the field of oncology. Its structure suggests potential interactions with key biological targets involved in cancer progression.

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of similar urea compounds can inhibit kinases such as BRAF and VEGFR2, which are crucial in cancer signaling pathways.

Case Study:

A study published in Medicinal Chemistry evaluated a series of diaryl ureas for their antiproliferative activity against A549 (lung), HCT116 (colon), and PC3 (prostate) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs, suggesting their potential as new therapeutic agents .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound possess significant anticancer properties. For example:

Comparison with Similar Compounds

Table 1: Key Pyrimidine-Containing Urea Analogs

Key Findings :

- Substituent Effects : Ethoxy and methyl groups on pyrimidine (target compound) may enhance metabolic stability compared to pyrrolopyrimidine-based SR10847, which has higher potency (nM range) against LIMK1 .

- Activity Trade-offs : Bulkier substituents (e.g., triazine-morpholine in ) reduce synthetic yield but improve solubility due to morpholine’s polar nature .

Quinoxaline-Linked Urea Derivatives ()

Table 2: Quinoxaline-Based Ureas with Anticancer Potential

| Compound Name | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| XVIIc: 1-(4-Chlorophenyl)-3-(4-((3-chloroquinoxalin-2-yl)amino)phenyl)urea | R1 = 3-chloroquinoxaline | 63 | >300 | 424.28 |

| XVIIe: 1-(4-((3-Chloroquinoxalin-2-yl)amino)phenyl)-3-(3-methoxyphenyl)urea | R1 = 3-chloroquinoxaline, R2 = 3-methoxy | 76 | >300 | 419.86 |

Key Findings :

- Chlorine vs. Methoxy : Chlorine substituents (XVIIc) increase molecular weight and lipophilicity compared to methoxy groups (XVIIe), which may enhance membrane permeability .

Ureas with Alternative Aromatic Moieties

Table 3: Ureas with Varied Aromatic Substituents

Key Findings :

- Electron-Withdrawing Groups : Trifluoromethoxy/trifluoromethyl substituents () improve target affinity but may reduce solubility .

- Polar Groups : Morpholine-carbonyl () balances lipophilicity and solubility, making it favorable for oral administration .

Critical Analysis of Structural and Functional Trends

- Urea Scaffold Universality : The urea moiety is a versatile pharmacophore, enabling interactions with kinases (e.g., LIMK1, VEGFR-2) and ion channels via hydrogen bonding .

- Substituent-Driven Selectivity : Pyrimidine derivatives (e.g., SR10847) show nM-range potency, whereas bulkier groups (e.g., triazine-morpholine) prioritize solubility over activity .

- Chlorophenyl Advantage : The 4-chlorophenyl group enhances target binding through hydrophobic and halogen-bonding interactions, as seen in multiple analogs .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a substituted pyrimidine amine with a chlorophenyl urea precursor. For example, urea derivatives are synthesized via carbamate intermediates under reflux conditions in acetonitrile with DABCO as a catalyst . Key intermediates are characterized using FTIR (e.g., urea C=O stretch at ~1640–1680 cm⁻¹) and ¹H/¹³C-NMR to confirm regioselectivity and substituent positions . Melting points (e.g., 143–144°C for analogous compounds) and mass spectrometry (MS) are used to verify purity and molecular weight .

Q. How is the structural integrity of this urea derivative validated in crystallographic or spectroscopic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed for unambiguous structural determination, as seen in related chlorophenyl urea analogs . For non-crystalline samples, 2D NMR techniques (e.g., HSQC, HMBC) resolve aromatic proton coupling and confirm urea linkage. IR spectroscopy identifies hydrogen-bonded N–H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Q. What chromatographic methods are optimal for purity assessment and isolation of this compound?

Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity for biological assays. Preparative TLC (silica gel, ethyl acetate/hexane) is used for small-scale purification . For polar intermediates, flash chromatography with dichloromethane/methanol gradients is recommended .

Advanced Research Questions

Q. What in vitro assays demonstrate the compound’s biological activity, and how are contradictions in potency resolved?

Methodological Answer: VEGFR-2 inhibition is evaluated via kinase assays (IC₅₀ values, e.g., 91.02 µM for analog 3b in ). Apoptosis is quantified using Annexin V/PI flow cytometry (e.g., 15.14% early apoptosis in SW480 cells vs. 4.46% control) . Contradictions between enzymatic and cellular activity may arise from solubility limitations or off-target effects; dose-response curves and molecular docking (e.g., AutoDock Vina) clarify target engagement .

Q. How do computational studies (e.g., DFT, molecular docking) inform the compound’s mechanism of action?

Methodological Answer: Docking studies (e.g., with VEGFR-2, PDB: 4ASD) predict binding modes, such as hydrogen bonding with Asp1046 (ΔGb = -10.7 kcal/mol) . DFT calculations optimize geometry, revealing substituent effects on dipole moments (e.g., electron-withdrawing groups enhance solubility) without significantly altering frontier molecular orbitals . ADMET predictions (Molinspiration) highlight LogP violations of Lipinski’s rules, guiding prodrug design .

Q. What structure-activity relationship (SAR) trends are observed for analogs with modified pyrimidine or phenyl groups?

Methodological Answer: Substitution at the pyrimidine 6-position (e.g., ethoxy vs. methoxy) impacts kinase selectivity. Chlorophenyl groups enhance VEGFR-2 affinity, while fluorophenyl substituents improve cellular permeability . Urea linker modifications (e.g., thiourea vs. urea) reduce metabolic stability, as shown in comparative IC₅₀ and pharmacokinetic studies .

Q. How are discrepancies between computational predictions and experimental bioactivity addressed?

Methodological Answer: Free energy perturbation (FEP) calculations refine docking scores by accounting for solvent effects and protein flexibility. For example, discrepancies in binding affinity may arise from unmodeled water molecules in the active site . Experimental validation via alanine scanning mutagenesis or isothermal titration calorimetry (ITC) resolves these conflicts .

Q. What pharmacokinetic challenges are associated with this compound, and how are they mitigated?

Methodological Answer: High LogP (>5) and poor aqueous solubility limit oral bioavailability. Nanocrystallization (e.g., wet milling) or co-solvent systems (PEG-400/Cremophor EL) enhance dissolution rates . Metabolic stability assays (human liver microsomes) identify vulnerable sites (e.g., ethoxy group demethylation), prompting fluorination or deuteriation to block oxidative pathways .

Q. What mechanistic insights explain the compound’s apoptotic effects in cancer cell lines?

Methodological Answer: Cell cycle analysis (propidium iodide staining) reveals G0/G1 arrest (p < 0.01), linked to cyclin D1 downregulation . Mitochondrial membrane depolarization (JC-1 assay) and caspase-3/7 activation confirm intrinsic apoptosis. RNA-seq identifies p53 and Bcl-2 pathway modulation, validated via siRNA knockdown .

Q. How is reaction yield optimized in large-scale synthesis, and what catalysts are most effective?

Methodological Answer: Microwave-assisted synthesis reduces reaction time (1 h vs. 24 h) and improves yields (23% → 63%) for urea coupling steps . Catalysts like DABCO or DBU enhance carbamate-amine coupling efficiency, while Pd/C or NiCl₂ enables selective hydrogenation of nitro intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.